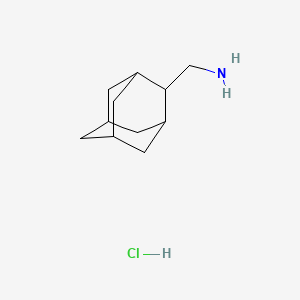

(2-Adamantylmethyl)amine hydrochloride

Overview

Description

(2-Adamantylmethyl)amine hydrochloride is a chemical compound with the molecular formula C11H20ClN and a molecular weight of 201.73 g/mol.

Mechanism of Action

Target of Action

(2-Adamantylmethyl)amine hydrochloride, also known as Amantadine, primarily targets the dopaminergic system . It is used to treat dyskinesia in Parkinson’s patients receiving levodopa, as well as extrapyramidal side effects of medications .

Mode of Action

It has been shown to cause anincrease in dopamine release in the animal brain .

Biochemical Pathways

The compound affects the dopaminergic pathways in the brain, leading to an increase in the synthesis and release of dopamine . This results in improved motor function in patients with Parkinson’s disease and a reduction in extrapyramidal side effects caused by certain medications .

Result of Action

The result of the action of this compound is an increase in dopamine release in the brain . This leads to improved motor function in patients with Parkinson’s disease and a reduction in extrapyramidal side effects caused by certain medications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Adamantylmethyl)amine hydrochloride typically involves the reductive amination of adamantylmethyl ketone with ammonia or an amine in the presence of a reducing agent .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the purification of starting materials, precise control of reaction temperatures, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Adamantylmethyl)amine hydrochloride undergoes various chemical reactions, including:

Alkylation and Acylation: Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide.

Hofmann Elimination: This reaction converts an amine into an alkene by first methylating the amine to produce a quaternary ammonium salt, which then undergoes elimination.

Imine Formation:

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride, hydrogen gas, and other metal hydrides are commonly used in reductive amination.

Alkyl Halides: Used in alkylation reactions to introduce alkyl groups.

Acid Chlorides and Anhydrides: Used in acylation reactions to form amides.

Major Products Formed:

Alkenes: Formed through Hofmann elimination.

Amides: Formed through acylation reactions.

Imines: Formed through reactions with aldehydes and ketones.

Scientific Research Applications

(2-Adamantylmethyl)amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, including antiviral and neuroprotective properties.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Amantadine: A structurally similar compound with antiviral and anti-Parkinsonian properties.

Rimantadine: Another adamantane derivative with antiviral activity.

Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness: Its adamantane moiety imparts stability and lipophilicity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name |

2-adamantylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7;/h7-11H,1-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMZVTHBQOZBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507369 | |

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79671-78-6 | |

| Record name | NSC193429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | adamantan-2-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.